
1-(Chloromethyl)-2-nitrobenzene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-nitrobenzene hydrochloride is an organic compound with the molecular formula C7H6ClNO2·HCl It is a derivative of nitrobenzene, where a chloromethyl group is substituted at the first position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-nitrobenzene hydrochloride can be synthesized through several methods. One common approach involves the nitration of toluene to produce 2-nitrotoluene, followed by chlorination to introduce the chloromethyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-nitrobenzene hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form more complex structures, although this is less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Reduction: The primary product is 1-(Aminomethyl)-2-nitrobenzene.
Oxidation: Products can vary depending on the specific conditions but may include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-nitrobenzene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-nitrobenzene hydrochloride depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is converted to an amine, which can participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-1-nitrobenzene: Similar structure but with different substitution pattern.
1-(Bromomethyl)-2-nitrobenzene: Bromine instead of chlorine as the halogen.
1-(Chloromethyl)-4-nitrobenzene: Nitro group at the para position instead of ortho.
Uniqueness: 1-(Chloromethyl)-2-nitrobenzene hydrochloride is unique due to the specific positioning of the chloromethyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C7H7Cl2NO2 |
|---|---|
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-nitrobenzene;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5H2;1H |
Clé InChI |
GOOXZCDNJKTWAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCl)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)

![({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile](/img/structure/B13238086.png)
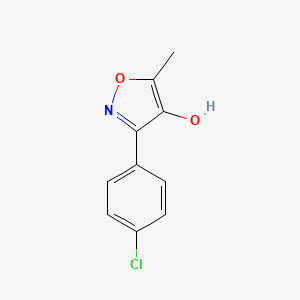
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
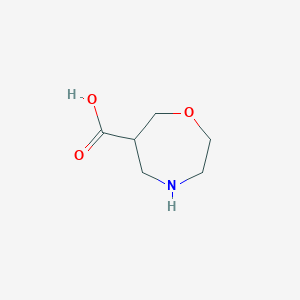
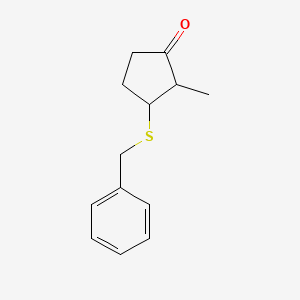
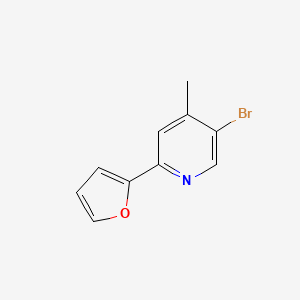
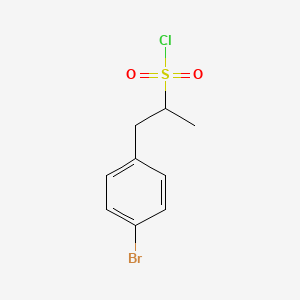

![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13238145.png)
